molecular formula C16H15NO B12895001 Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B12895001
M. Wt: 237.30 g/mol
InChI Key: JNRVQIIMLDCRJK-DZGCQCFKSA-N
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Description

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one is a complex organic compound with a unique structure that includes a cycloheptane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or functionalized derivatives.

Scientific Research Applications

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cis-3-methyl Norfentanyl: An analytical reference standard with similar structural features.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyrrole ring fused to another ring, similar to the structure of Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both a cycloheptane and a pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NC_{14}H_{15}N, with a molecular weight of approximately 213.28 g/mol. Its structure features a cycloheptane ring fused with a pyrrolone moiety, contributing to its unique biological profile.

Biological Activity Overview

1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms:

  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells via mitochondrial pathways. For example, a study on pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

2. Neuroprotective Effects
Neuroprotective properties have been attributed to similar cyclic compounds. For instance, derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. The mechanism often involves modulation of neuroinflammatory pathways and inhibition of apoptotic signals .

3. Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. In vitro studies suggest effectiveness against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

MechanismDescription
Apoptosis Induction Activation of caspases and mitochondrial dysfunction leading to cell death
Antioxidant Activity Scavenging of free radicals and reduction of oxidative stress
Enzyme Inhibition Inhibition of specific enzymes involved in cancer progression or microbial growth

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrolidine derivatives highlighted the anticancer potential of related compounds. The results indicated that treatment with these compounds resulted in a significant reduction in tumor size in xenograft models .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, researchers found that treatment with similar cyclic compounds reduced neuronal apoptosis in models of neurodegeneration, suggesting a protective effect against conditions like Alzheimer’s disease .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(3S,3aR)-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C16H15NO/c1-17-14-11-7-3-6-10-13(14)15(16(17)18)12-8-4-2-5-9-12/h2-11,13,15H,1H3/t13-,15+/m0/s1

InChI Key

JNRVQIIMLDCRJK-DZGCQCFKSA-N

Isomeric SMILES

CN1C2=CC=CC=C[C@@H]2[C@H](C1=O)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=CC2C(C1=O)C3=CC=CC=C3

Origin of Product

United States

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